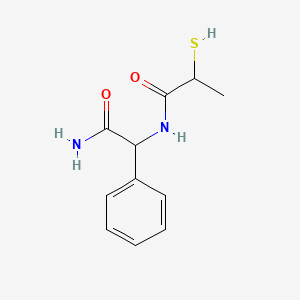![molecular formula C13H28O2Si B14470707 2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one CAS No. 65651-50-5](/img/structure/B14470707.png)
2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one is an organic compound characterized by the presence of a trimethylsilyl group and a ketone functional group. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and an oxygen atom. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the reaction of a ketone with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the successful formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the derivatization of biological molecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one involves its ability to act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, revealing the original functional group. This property is particularly useful in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Contains a silicon atom bonded to four methyl groups.
Trimethylsilyl chloride: A common trimethylsilylating agent used in organic synthesis.
Trimethylsilyl ethers: A class of compounds where the trimethylsilyl group is bonded to an oxygen atom.
Uniqueness
2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one is unique due to its specific structure, which combines a trimethylsilyl group with a ketone functional group. This combination imparts distinct chemical properties, such as increased volatility and stability, making it valuable in various applications .
Properties
CAS No. |
65651-50-5 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
2,6,6-trimethyl-5-trimethylsilyloxyheptan-3-one |
InChI |
InChI=1S/C13H28O2Si/c1-10(2)11(14)9-12(13(3,4)5)15-16(6,7)8/h10,12H,9H2,1-8H3 |
InChI Key |
AYUVNVGIOHRKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


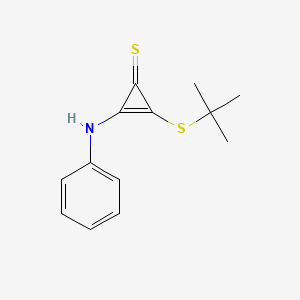
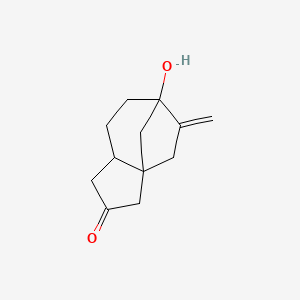
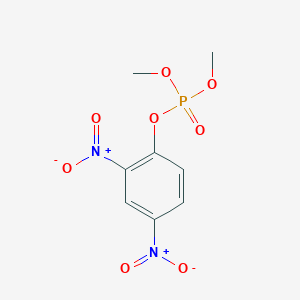
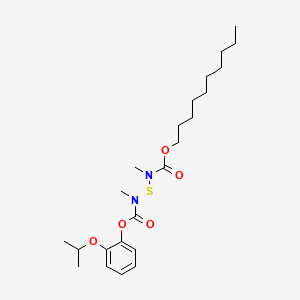
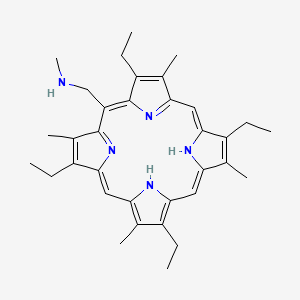
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
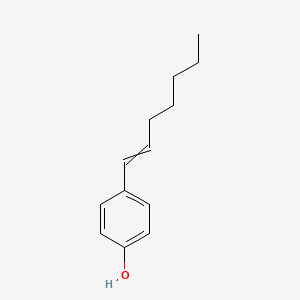

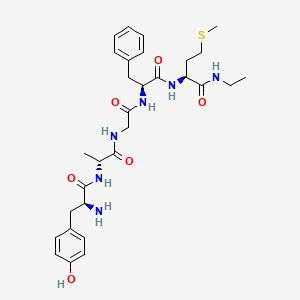
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
